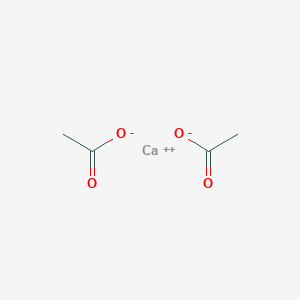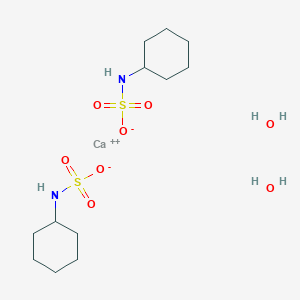
Calcium sulfate dihydrate
Overview
Description
Synthesis Analysis
The synthesis of calcium sulfate dihydrate involves several pathways, with conditions influencing the final product's form. Novel attempts for the synthesis under atmospheric conditions have shown the ability to directly prepare calcium sulfate hemihydrates in a CaCl₂ solution, with CSD being an intermediate phase that converts to hemihydrate forms under certain conditions (Yang et al., 2012). Additionally, the influence of temperature and solution composition on the formation of calcium sulfates indicates that different morphologies can be achieved by adjusting these parameters (Luo et al., 2010).
Molecular Structure Analysis
The molecular structure of calcium sulfate dihydrate is characterized by its crystalline form, which is critical for its physical and chemical properties. Controlled synthesis methods have been developed to produce calcium sulfate with specific crystal morphologies, such as nanocrystalline forms, by adjusting synthesis conditions (Gupta et al., 2016).
Chemical Reactions and Properties
Calcium sulfate dihydrate participates in various chemical reactions, especially in hydration and dehydration processes. Studies have shown that the pathway to gypsum formation involves amorphous and hemihydrate intermediates, indicating a complex reaction mechanism that affects its material properties (Wang et al., 2012).
Physical Properties Analysis
The physical properties of calcium sulfate dihydrate, including its morphology, particle size, and crystal structure, are influenced by the synthesis method. The preparation techniques can yield products with controlled morphology, which is significant for applications requiring specific physical characteristics (Pan et al., 2013).
Chemical Properties Analysis
Calcium sulfate dihydrate's chemical properties, such as solubility and reactivity, play a crucial role in its application across different fields. Experimental data on the solubility of calcium sulfates in aqueous solutions provide valuable information for environmental, geotechnical, and industrial applications (Taherdangkoo et al., 2022).
Scientific Research Applications
Preparation of Anhydrite from Eggshells : Tangboriboon et al. (2018) showed that calcium sulfate dihydrate can be used to prepare anhydrite from eggshells, having properties like density, color, specific surface area, pore diameter, and particle size (Tangboriboon et al., 2018).
Potential Biomaterial for Clinical Applications : Sandhya et al. (2012) identified calcium sulfate dihydrate as a potential biomaterial for bone graft substitution and drug delivery (Sandhya et al., 2012).
High-Quality Gypsum Binders : Kamarou et al. (2021) discussed the use of synthetic calcium sulfate dihydrate from industrial waste to produce high-quality gypsum binders, potentially replacing natural gypsum stone (Kamarou et al., 2021).
Use in Bone Grafts and Antibiotic Delivery : Turner et al. (2001) explored its use in various experimental animal models and clinical applications as a synthetic bone graft, graft expander, and method for local antibiotic delivery (Turner et al., 2001).
Environmental, Geological, Industrial, and Energy Production : Klepetsanis and Koutsoukos (1989) highlighted the importance of calcium sulfate dihydrate formation in these areas (Klepetsanis & Koutsoukos, 1989).
Fertilizer Industry Applications : Jamialahmadi and Müller-Steinhagen (2008) noted its crystallization from phosphoric acid solutions, which is essential for the dihydrate process in fertilizer industries for phosphoric acid production (Jamialahmadi & Müller-Steinhagen, 2008).
Solubility in Aqueous Solutions for Various Applications : Taherdangkoo et al. (2022) discussed its use in environmental applications, geotechnical applications, separation processes, and electrochemical processes (Taherdangkoo et al., 2022).
Hyperpressed Structure Formation : Petropavlovskaya et al. (2014) mentioned that calcium sulfate dihydrate can be used to form hyperpressed structures, simplifying technology and reducing energy and grinding expenses (Petropavlovskaya et al., 2014).
Study of Crystallization Courses : Fan Jian-ming (2005) aimed to understand the influences of exterior conditions on dihydrate calcium sulfate crystallization and explore future research directions (Fan Jian-ming, 2005).
Future Directions
Recent studies have shown that calcium sulfate dihydrate precipitates via amorphous and hemihydrate intermediates . This new precipitation pathway can have wide-ranging implications for biomineralization processes and may provide ways to prevent fouling on the surfaces of desalination membranes . Other research has focused on the thermal dehydration of calcium sulfate dihydrate and the influence of self-generated water vapor .
properties
IUPAC Name |
calcium;sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHVRUKOFIRIK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSO4 . 2H2O, CaH4O6S | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-18-9 (Parent) | |
| Record name | Calcium sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047514 | |
| Record name | Calcium sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |
| Record name | Calcium sulfate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.32 g/cm³ | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Calcium Sulfate Dihydrate | |
CAS RN |
10101-41-4, 13397-24-5 | |
| Record name | Calcium sulfate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphogypsum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium sulfate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
100-150 °C | |
| Record name | CALCIUM SULFATE DIHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














